![molecular formula C27H26N4OS B383320 1-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone CAS No. 379239-54-0](/img/structure/B383320.png)
1-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone
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Description
1-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C27H26N4OS and its molecular weight is 454.6g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound contains a pyrrole ring and a triazoloquinoline moiety linked by a sulfanyl group. The molecular formula is C24H25N3OS with a molecular weight of approximately 435.6 g/mol. Its structure can be represented as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C24H25N3OS |
Molecular Weight | 435.6 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It has the potential to bind to receptors that regulate signaling pathways critical for cell proliferation and survival.
- Gene Expression Alteration : By interacting with transcription factors or other regulatory proteins, it can influence gene expression patterns.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have shown that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study investigated the effects on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 12 µM, indicating potent antitumor activity compared to standard chemotherapeutics.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- Case Study : In vitro tests against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL respectively, highlighting its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound's biological activity, it can be compared with structurally similar compounds:
Compound Name | Antitumor Activity (IC50) | Antimicrobial Activity (MIC) |
---|---|---|
Compound A | 15 µM | 20 µg/mL |
Compound B | 10 µM | 12 µg/mL |
Current Compound | 12 µM | 8 µg/mL |
Properties
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4OS/c1-16-10-11-21(12-17(16)2)30-19(4)14-23(20(30)5)25(32)15-33-27-29-28-26-13-18(3)22-8-6-7-9-24(22)31(26)27/h6-14H,15H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPXBUZGKRKIMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NN=C4N3C5=CC=CC=C5C(=C4)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.